2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate
Description
This compound is an N-hydroxysuccinimide (NHS) active ester of an Fmoc-protected tryptophan derivative. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino acid during solid-phase peptide synthesis (SPPS) . The 2,5-dioxopyrrolidin-1-yl (succinimidyl) ester enhances reactivity in coupling reactions, enabling efficient amide bond formation with amino groups . The indole moiety in the side chain is characteristic of tryptophan, making this compound critical for introducing tryptophan residues or analogs into synthetic peptides. Its applications span pharmaceutical research, particularly in synthesizing peptides with tailored biophysical or functional properties .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYTEPUEUNBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Features and Synthetic Challenges
Stepwise Synthesis Pathways
Synthesis of the Fmoc-Protected Propanoic Acid Intermediate
The propanoate backbone with Fmoc and indole groups is synthesized via:
Step 1: Fmoc Protection of the Amino Group
Reagents :
- Fmoc-N-hydroxysuccinimide ester (e.g., Na-Fmoc-L-tryptophan N-hydroxysuccinimide ester).
- Base : N,N-diisopropylethylamine (DIPEA).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
Procedure :
- React the amino acid (e.g., L-tryptophan derivative) with Fmoc-N-hydroxysuccinimide ester in DCM/THF.
- Stir at room temperature (RT) for 12–24 hours.
- Purify via column chromatography.
Step 2: Introduction of the Indole Group
Methods :
Esterification with 2,5-Dioxopyrrolidin-1-ol
The esterification step is critical for forming the final compound.
Method 1: Carbodiimide-Mediated Coupling
Reagents :
- Activating Agent : N,N-dicyclohexylcarbodiimide (DCC).
- Catalyst : 4-Dimethylaminopyridine (DMAP).
- Alcohol : 2,5-Dioxopyrrolidin-1-ol.
Procedure :
- Activate the propanoic acid derivative with DCC and DMAP in DMF or DCM.
- Add 2,5-dioxopyrrolidin-1-ol under anhydrous conditions.
- Stir at RT for 4–6 hours.
- Remove byproducts via filtration and precipitate with diethyl ether.
Yield : ~85% (estimated from analogous reactions).
Method 2: HATU-Assisted Coupling
Reagents :
- Activating Agent : N-Hexamethylene diisocyanate tetramethyluronium hexafluorophosphate (HATU).
- Base : N,N-diisopropylethylamine (DIPEA).
Procedure :
Optimization of Reaction Conditions
Key Findings :
Analytical Characterization and Purity Assessment
Chemical Reactions Analysis
Types of Reactions
Fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester primarily undergoes substitution reactions. The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide .
Common Reagents and Conditions
Base: Piperidine in dimethylformamide is commonly used for deprotection.
Coupling Reagents: Dicyclohexylcarbodiimide and N-hydroxysuccinimide are used for ester formation.
Major Products
The major product formed from the deprotection of fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester is tryptophan with a free amino group, which can then participate in further peptide coupling reactions .
Scientific Research Applications
Fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Used as a protecting group for the amino group of tryptophan in solid-phase peptide synthesis.
Drug Development: Facilitates the synthesis of peptide-based drugs by protecting functional groups during synthesis.
Bioconjugation: Used in the preparation of peptide conjugates for various biological studies.
Mechanism of Action
The mechanism of action of fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester involves the protection of the amino group of tryptophan. The fluorenylmethyloxycarbonyl group forms a stable carbamate linkage with the amino group, preventing unwanted reactions during peptide synthesis. The protecting group can be removed under basic conditions, revealing the free amino group for further coupling reactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Fmoc-Protected Active Esters
Reactivity and Stability
- However, the succinimidyl ester ensures rapid activation in polar aprotic solvents (e.g., DMF or acetonitrile).
- Trifluoropropanoate Analogue: The electron-withdrawing CF₃ group may reduce nucleophilic reactivity but improves resistance to enzymatic degradation .
- Hexanoate Linker: The extended aliphatic chain increases hydrophobicity, requiring optimized solvent systems (e.g., CPME/MeCN mixtures) to prevent aggregation .
Research Findings and Data
Stability Considerations
Biological Activity
2,5-Dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate, often referred to as a derivative of tryptophan, is a compound of significant interest in biochemical research. This article explores its biological activity, including mechanisms of action, potential applications in drug development, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C25H26N2O6
- Molecular Weight : 450.48 g/mol
- CAS Number : 201026-08-6
The biological activity of this compound is largely attributed to its structure, which allows it to interact with various biological targets. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group in peptide synthesis, facilitating the formation of peptide bonds without interference from the amino group of tryptophan. Upon deprotection under basic conditions, the free amino group can participate in further reactions, making it useful in synthesizing bioactive peptides.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in malignant cells.
- Case Study : A study demonstrated that Fmoc-protected tryptophan derivatives exhibited cytotoxic effects against breast cancer cells, suggesting potential use as anticancer agents.
-
Antimicrobial Properties :
- Certain analogs have demonstrated antimicrobial activity against various pathogens.
- Case Study : Research indicated that modifications to the indole structure could enhance antimicrobial efficacy against resistant strains of bacteria.
-
Neuroprotective Effects :
- Compounds related to tryptophan are known to influence serotonin pathways and may have neuroprotective properties.
- Research Findings : In vitro studies suggest that these compounds can modulate neurotransmitter release and may be beneficial in treating neurodegenerative diseases.
Applications in Drug Development
The ability to modify the amino acid structure through Fmoc protection makes this compound valuable in drug development:
- Peptide Synthesis : It is extensively used in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides that can serve as therapeutic agents.
- Bioconjugation : The compound can be utilized to create peptide-drug conjugates that enhance the delivery and efficacy of drugs.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
